2-(Difluoromethoxy)benzyl alcohol
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Overview
Description
2-(Difluoromethoxy)benzyl alcohol is a chemical compound with the molecular formula C8H8F2O2. It is a colorless to pale yellow liquid with a fragrant smell and is soluble in organic solvents such as diethyl ether and dichloromethane . This compound is used as an important intermediate in organic synthesis, particularly in drug synthesis and pesticide manufacturing .
Preparation Methods
2-(Difluoromethoxy)benzyl alcohol can be synthesized through the condensation reaction of difluoromethanol and benzyl alcohol . The specific method involves reacting difluoromethanol with benzyl alcohol under appropriate reaction conditions to generate the target product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Difluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethoxy)benzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: This compound is used in the synthesis of pharmaceutical drugs.
Industry: It is used in the manufacturing of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzyl alcohol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethoxy group . This unique characteristic allows it to interact with various molecular targets and pathways, making it a valuable compound in pharmaceutical and chemical research.
Comparison with Similar Compounds
2-(Difluoromethoxy)benzyl alcohol can be compared with other similar compounds such as:
2,4-Difluorobenzyl alcohol: Similar in structure but with different substitution patterns on the benzene ring.
4-(Difluoromethoxy)benzyl alcohol: Another isomer with the difluoromethoxy group in a different position on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.
Properties
IUPAC Name |
[2-(difluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAUYEZYAXAERE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371750 |
Source
|
Record name | 2-(Difluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72768-94-6 |
Source
|
Record name | 2-(Difluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72768-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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